

A Technical Guide to the Solubility and Stability of Amino-PEG2-NH-Boc

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Compound of Interest

Compound Name: Amino-PEG2-NH-Boc

Cat. No.: B1682592

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of **Amino-PEG2-NH-Boc**, a heterobifunctional, polyethylene glycol (PEG)-based linker. Understanding these properties is critical for its effective application in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer.^[1] This document details the molecule's solubility in various common laboratory solvents and its stability profile under different chemical and physical conditions. It includes standardized experimental protocols for solubility determination and stability assessment, along with graphical representations of key workflows and chemical principles to support research and development efforts.

Physicochemical Properties

Amino-PEG2-NH-Boc, also known as N-Boc-3,6-dioxaoctane-1,8-diamine, is a liquid at room temperature.^{[1][2]} Its structure incorporates a hydrophilic two-unit PEG spacer, a primary amine, and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it an essential building block in multi-step bioconjugation strategies.^{[2][3]}

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	204.27 g/mol	[1]
CAS Number	127828-22-2	[1]
Appearance	Colorless to light yellow liquid	[1]
Density	1.023 ± 0.06 g/cm ³	[1]

Solubility Characteristics

The solubility of **Amino-PEG2-NH-Boc** is dictated by its amphiphilic nature. The PEG chain imparts hydrophilicity and promotes solubility in aqueous and polar organic solvents, while the Boc group, being nonpolar, enhances solubility in less polar organic media.[4][5][6]

Quantitative Solubility Data

Quantitative data is most readily available for Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent frequently used for preparing stock solutions.

Solvent	Chemical Formula	Type	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	100 mg/mL (489.55 mM)	Requires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended as absorbed water can affect solubility.[1]

Qualitative Solubility Profile

Based on the physicochemical properties of its constituent functional groups and data from structurally similar molecules, the following qualitative solubility profile can be predicted.

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Aqueous	Water	Soluble	The hydrophilic PEG chain confers aqueous solubility.[2][3][7]
Polar Aprotic	DMF, Acetonitrile	Soluble	These solvents effectively solvate both the polar PEG chain and the Boc group.[4][7]
Chlorinated	Dichloromethane (DCM)	Soluble	DCM is a common solvent for reactions involving Boc-protected PEG linkers.[4][8]
Alcohols	Methanol, Ethanol	Soluble	These polar protic solvents interact favorably with the PEG chain via hydrogen bonding.[7]
Ethers	Tetrahydrofuran (THF)	Soluble	The ether linkages in the PEG chain and the overall polarity allow for good solubility.[4]
Nonpolar	Hexane, Toluene	Sparingly Soluble to Insoluble	The polarity of the PEG chain and the free amine limit solubility in highly nonpolar solvents.[4]

Stability Profile

The stability of **Amino-PEG2-NH-Boc** is primarily determined by the chemical integrity of the acid-labile Boc protecting group and, to a lesser extent, the PEG backbone.

Chemical Stability

- **Acidic Conditions:** The Boc group is highly susceptible to cleavage under acidic conditions, which is the basis for its use as a protecting group.[\[9\]](#)[\[10\]](#) Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group to yield the free primary amine, carbon dioxide, and isobutene.[\[10\]](#)[\[11\]](#)[\[12\]](#) This deprotection is a critical step in sequential conjugation strategies.[\[11\]](#)
- **Basic and Nucleophilic Conditions:** The Boc group is robust and stable in the presence of most bases and nucleophiles.[\[9\]](#)[\[13\]](#)[\[14\]](#) This orthogonality allows for selective reactions at other sites of a molecule without disturbing the protected amine.[\[9\]](#)
- **Oxidative Stability:** The ether linkages within the PEG backbone can be susceptible to oxidative degradation over extended periods, though this is not a primary concern under standard laboratory handling and storage conditions.[\[14\]](#)

Thermal and Enzymatic Stability

- **Thermal Stability:** The molecule is stable at physiological temperatures (e.g., 37°C) provided the conditions are not acidic.[\[15\]](#) Thermal deprotection of the Boc group without acid catalysis requires very high temperatures (e.g., 190°C) and is not a standard laboratory procedure.[\[16\]](#)
- **Enzymatic Stability:** The core structure of **Amino-PEG2-NH-Boc** is not known to be a substrate for common mammalian enzymes. While certain specialized bacterial enzymes can degrade PEG, this is not a factor in typical bioconjugation applications.[\[17\]](#)

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of the linker.

Condition	Recommendation	Duration	Reference(s)
Neat Compound	4°C, protect from light	-	[1]
-5°C, keep dry and avoid sunlight	-	[2][18]	
In Solvent	-80°C, protect from light	6 months	[1]
-20°C, protect from light	1 month	[1]	

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of **Amino-PEG2-NH-Boc** in a given solvent.

- **Preparation:** Add an excess amount of **Amino-PEG2-NH-Boc** to a known volume of the selected solvent (e.g., 1 mL) in a sealed vial.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C) using a vortex mixer or shaker for 24 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solute.
- **Quantification:** Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
- **Calculation:** Weigh the vial containing the dried solute. The solubility is calculated by dividing the mass of the solute by the volume of the supernatant taken. Alternatively, the concentration of the supernatant can be determined using a calibrated HPLC method.

Protocol for Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group using TFA in DCM.[8][12]

- **Dissolution:** Dissolve **Amino-PEG2-NH-Boc** in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution to 0°C using an ice bath.
- **Acid Addition:** Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).[12] Caution: The reaction is exothermic and evolves gas; ensure adequate ventilation.
- **Reaction:** Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
- **Workup:** Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).

Protocol for Monitoring Stability via HPLC

This protocol can be used to assess the stability of **Amino-PEG2-NH-Boc** under specific conditions (e.g., in an aqueous buffer at 37°C).

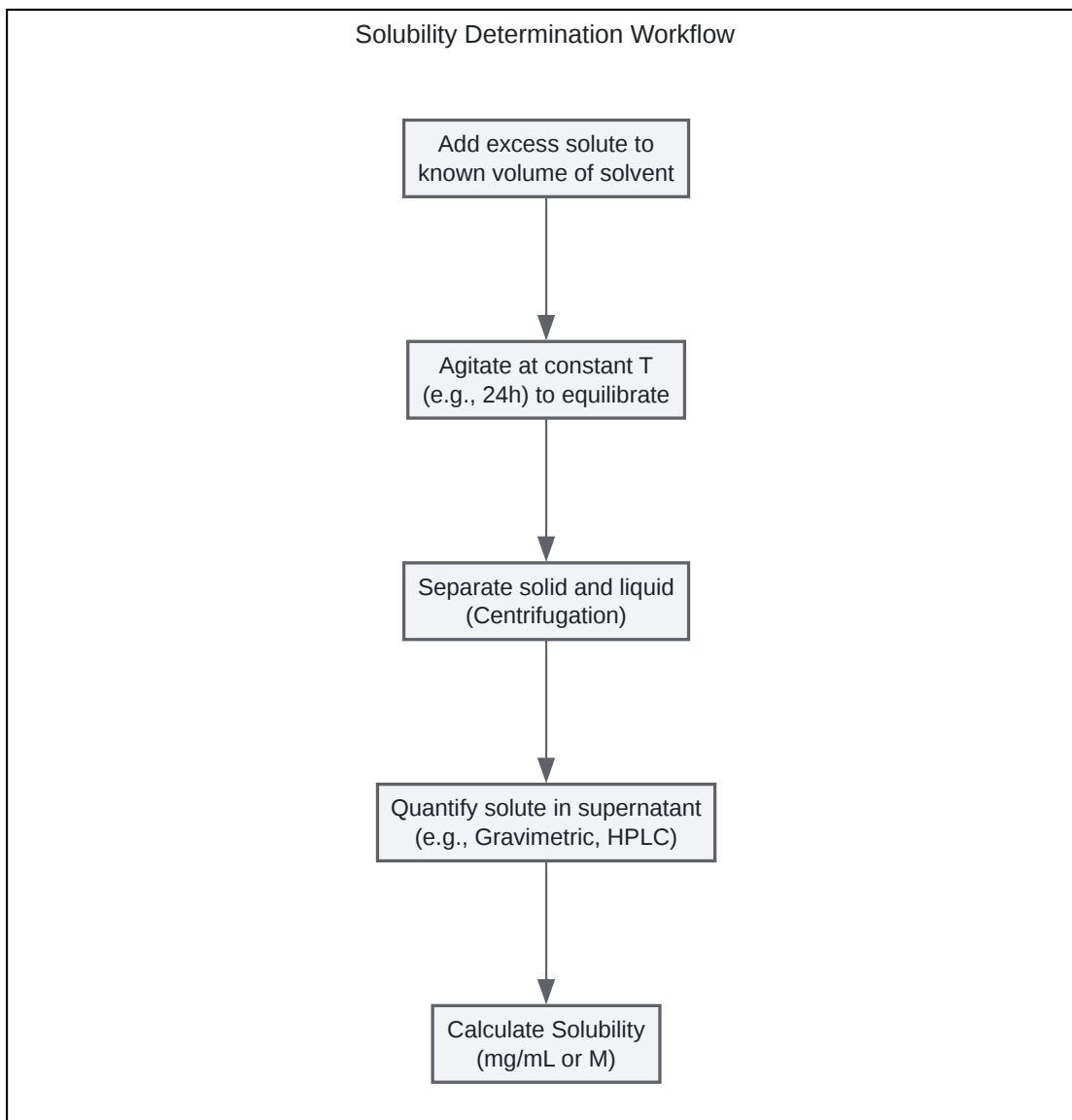
- **Solution Preparation:** Prepare a stock solution of **Amino-PEG2-NH-Boc** of known concentration (e.g., 10 mg/mL) in a suitable solvent like DMSO. Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
- **Incubation:** Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- **Time Points:** At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
- **Analysis:** Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC). Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% TFA) as

the mobile phase.

- Data Interpretation: Monitor the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of remaining compound can be calculated relative to the $t=0$ time point.

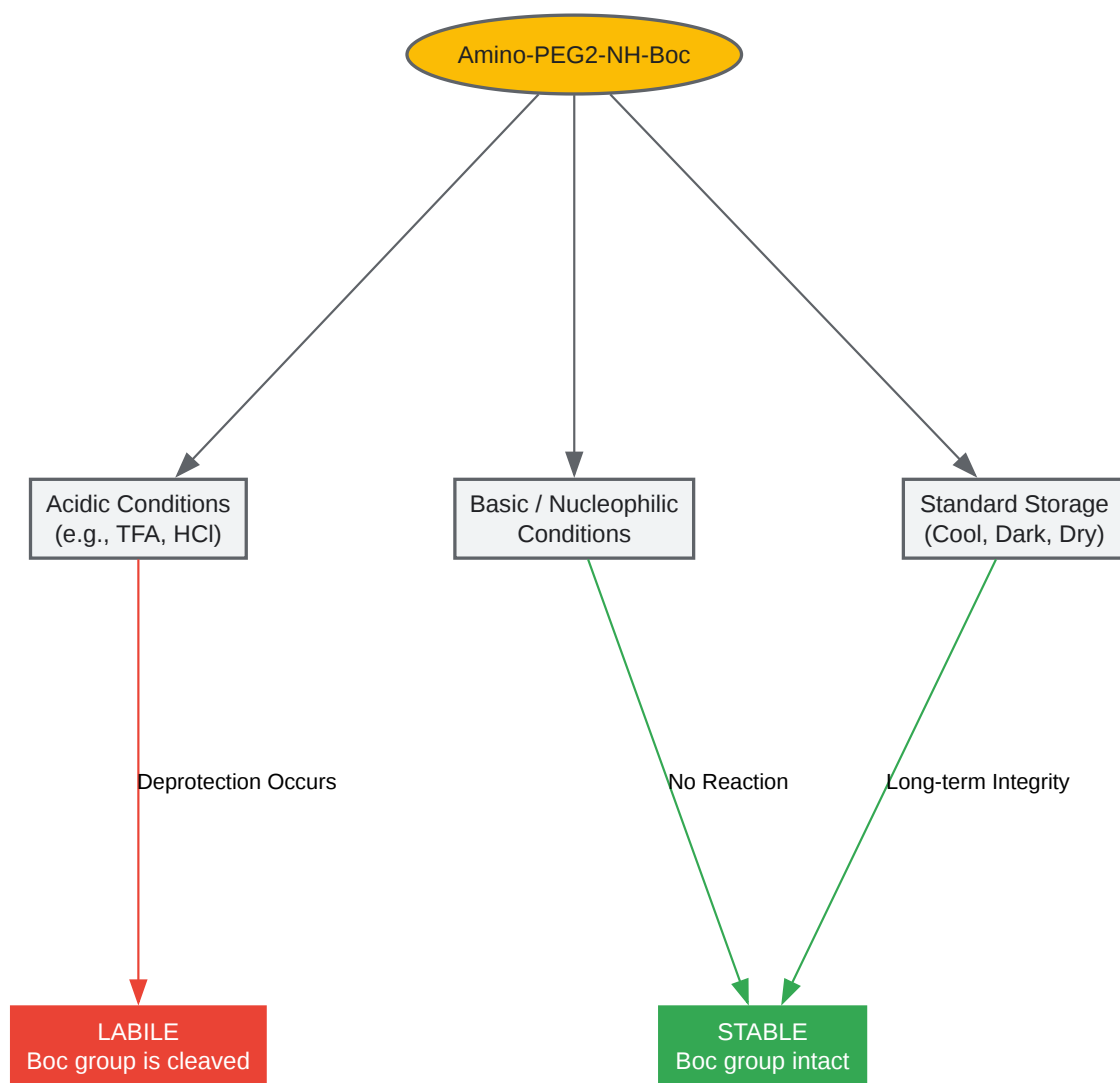
Visualizations

The following diagrams illustrate key workflows and principles related to the handling and use of **Amino-PEG2-NH-Boc**.



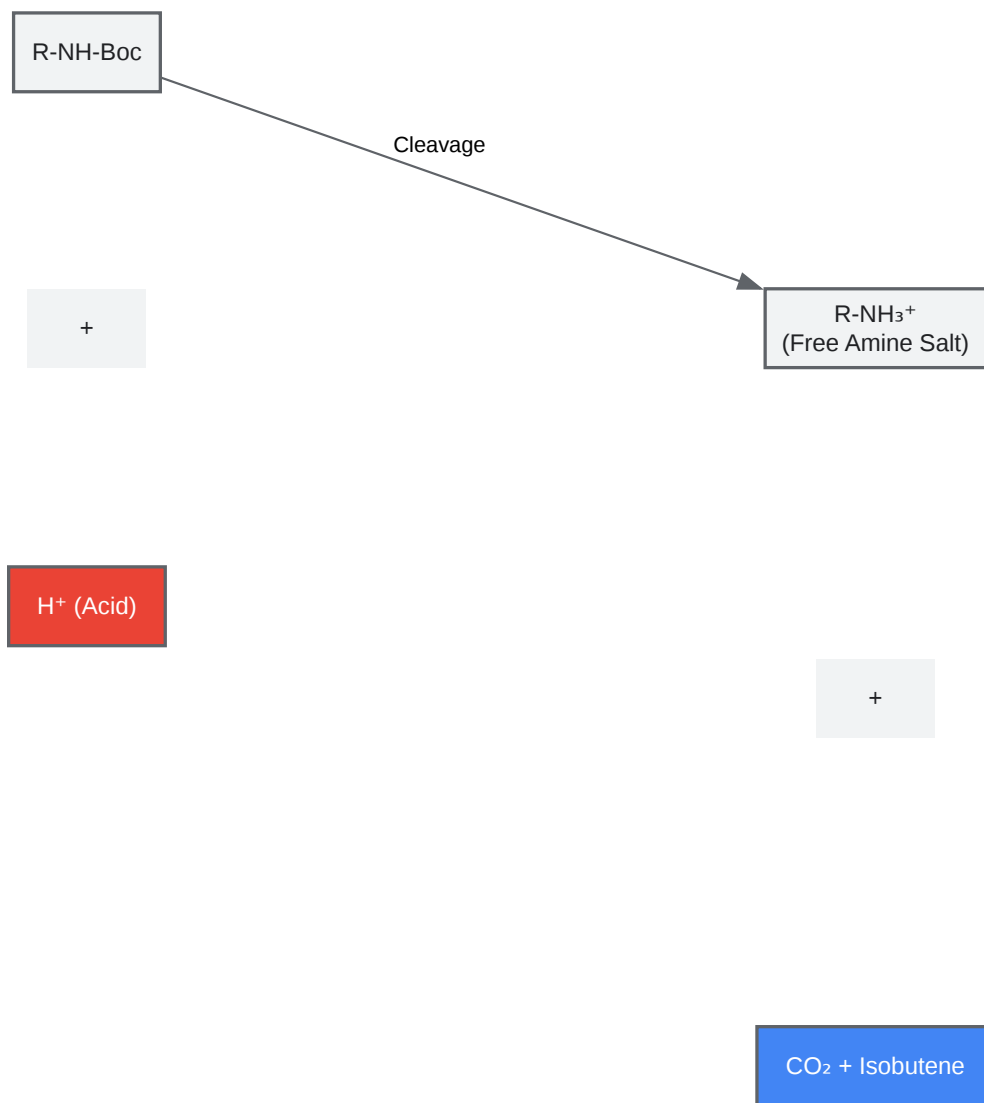
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Caption: Workflow for experimental solubility determination.



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Caption: Chemical stability profile of **Amino-PEG2-NH-Boc**.



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Caption: Simplified pathway for acid-catalyzed Boc deprotection.

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